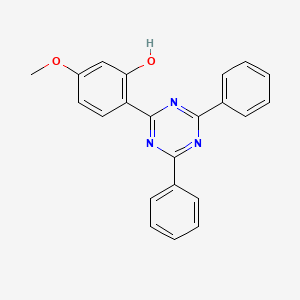
Acetaldehyde-d4 (DNPH Derivative)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehyde-d4 (DNPH Derivative) is a deuterated form of acetaldehyde, which is derivatized with 2,4-dinitrophenylhydrazine (DNPH). This compound is used primarily in analytical chemistry for the detection and quantification of aldehydes and ketones in various samples. The deuterium labeling (d4) allows for more precise and accurate measurements in mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Acetaldehyde-d4 (DNPH Derivative) involves the reaction of deuterated acetaldehyde (acetaldehyde-d4) with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, such as hydrochloric acid, to facilitate the formation of the hydrazone derivative. The reaction can be summarized as follows:
Acetaldehyde-d4+2,4-DNPH→Acetaldehyde-d4 (DNPH Derivative)
Industrial Production Methods
In an industrial setting, the production of Acetaldehyde-d4 (DNPH Derivative) follows similar principles but on a larger scale. The process involves the continuous flow of deuterated acetaldehyde and 2,4-dinitrophenylhydrazine through a reactor under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde-d4 (DNPH Derivative) primarily undergoes nucleophilic addition-elimination reactions. These reactions are typical for carbonyl compounds derivatized with DNPH.
Common Reagents and Conditions
Oxidation: Acetaldehyde-d4 (DNPH Derivative) can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
Acetaldehyde-d4 (DNPH Derivative) has a wide range of applications in scientific research:
Analytical Chemistry: Used as a standard for the quantification of aldehydes and ketones in environmental samples, such as air and water.
Biology: Employed in studies involving metabolic pathways where acetaldehyde is a key intermediate.
Medicine: Utilized in research on the effects of aldehydes on human health, particularly in the context of exposure to environmental pollutants.
Industry: Applied in quality control processes for the detection of aldehydes in various industrial products, including plastics and resins.
Mechanism of Action
The mechanism of action for Acetaldehyde-d4 (DNPH Derivative) involves the formation of a stable hydrazone derivative through the nucleophilic addition of the hydrazine group to the carbonyl carbon of acetaldehyde-d4. This reaction is facilitated by the acidic conditions, which protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- Formaldehyde-DNPH Derivative
- Benzaldehyde-DNPH Derivative
- 2,5-Dimethylbenzaldehyde-DNPH Derivative
Uniqueness
Acetaldehyde-d4 (DNPH Derivative) is unique due to its deuterium labeling, which provides enhanced accuracy and precision in analytical measurements. This makes it particularly valuable in studies requiring isotopic differentiation and in mass spectrometry applications where deuterium labeling helps in distinguishing between similar compounds.
Properties
CAS No. |
247028-20-2 |
|---|---|
Molecular Formula |
C2D4O |
Synonyms |
ACETIC ALDEHYDE-D4 DNPH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate](/img/structure/B1165811.png)


